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Compound of Interest

Compound Name: Dibenzyl oxalate

Cat. No.: B1582983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

dibenzyl oxalate (C₁₆H₁₄O₄), a key organic compound with applications in various chemical

syntheses. This document presents a detailed analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for

researchers in drug development and materials science.

Molecular Structure and Properties
Dibenzyl oxalate, with a molecular weight of 270.28 g/mol , is the dibenzyl ester of oxalic acid.

[1] Its structure is characterized by a central oxalate core flanked by two benzyl groups.

Chemical Structure:

Key Identifiers:

IUPAC Name: dibenzyl ethanedioate[1]

CAS Number: 7579-36-4[2]

Molecular Formula: C₁₆H₁₄O₄[1]

Spectroscopic Data Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1582983?utm_src=pdf-interest
https://www.benchchem.com/product/b1582983?utm_src=pdf-body
https://www.benchchem.com/product/b1582983?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Dibenzyl-oxalate
https://pubchem.ncbi.nlm.nih.gov/compound/Dibenzyl-oxalate
https://www.sigmaaldrich.com/HK/zh/product/aldrich/518034
https://pubchem.ncbi.nlm.nih.gov/compound/Dibenzyl-oxalate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections provide a detailed breakdown of the NMR, IR, and Mass Spectrometry

data for dibenzyl oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For dibenzyl oxalate, the key structural features to be identified are the protons and

carbons of the benzyl groups and the carbons of the oxalate core.

¹H NMR Spectroscopy

The proton NMR spectrum of dibenzyl oxalate is expected to show two main signals

corresponding to the methylene protons (-CH₂-) and the aromatic protons of the phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for Dibenzyl Oxalate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 Multiplet 10H
Aromatic protons

(C₆H₅)

~5.25 Singlet 4H
Methylene protons (-

CH₂)

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Dibenzyl Oxalate
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Chemical Shift (δ) ppm Assignment

~157 Carbonyl carbon (C=O)

~135 Aromatic C (quaternary)

~128 Aromatic CH

~68 Methylene carbon (-CH₂)

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of dibenzyl oxalate is dominated by the characteristic absorptions of the ester

functional group.

Table 3: IR Spectroscopic Data for Dibenzyl Oxalate

Wavenumber (cm⁻¹) Intensity Assignment

~1750 Strong C=O stretch (ester)

~1200 Strong C-O stretch (ester)

~3030 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1600, 1495, 1455 Medium-Weak C=C stretch (aromatic ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. In electron ionization (EI) mass spectrometry, dibenzyl oxalate is expected to

undergo fragmentation, with the benzyl cation being a prominent fragment.

Table 4: Mass Spectrometry Data for Dibenzyl Oxalate
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m/z Relative Intensity (%) Assignment

270 Low Molecular Ion [M]⁺

180 99.99 [M - C₇H₆O]⁺

107 13.70 [C₇H₇O]⁺

91 79.40 [C₇H₇]⁺ (Tropylium ion)

179 34.00 [M - C₇H₇O]⁺

Data obtained from GC-MS analysis.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A sample of dibenzyl oxalate (typically 5-10 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR,

a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared Spectroscopy
Sample Preparation (Thin Film): A small amount of solid dibenzyl oxalate is dissolved in a

volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g.,

KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on

the plate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. A background spectrum of the clean salt plate is first recorded and then

subtracted from the sample spectrum.
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Mass Spectrometry
Sample Introduction (GC-MS): A dilute solution of dibenzyl oxalate in a suitable solvent (e.g.,

ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

The GC separates the compound from any impurities before it enters the MS.

Data Acquisition: The mass spectrum is obtained using an electron ionization (EI) source. The

instrument is typically scanned over a mass range of m/z 50-500.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for dibenzyl oxalate.
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Spectroscopic analysis workflow for dibenzyl oxalate.
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Dibenzyl Oxalate (m/z 270)

Fragment 1 (m/z 180)

- C₇H₆O

Fragment 2 (m/z 91)

- C₈H₇O₄ radical

Fragment 3 (m/z 107)

- C₆H₅

Fragment 4 (m/z 179)

- H

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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